molecular formula C12H9N3 B1506202 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1173285-69-2

6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B1506202
CAS RN: 1173285-69-2
M. Wt: 195.22 g/mol
InChI Key: IKQJGSWCBOGJPL-UHFFFAOYSA-N
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Description

“6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine” is a pyrrolopyrimidine derivative . Pyrrolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized in various ways. One method involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with alkyl halides in DMF in the presence of anhydrous potassium carbonate . Another approach involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine and trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine and subsequent construction of an annellated pyrrolo ring .


Molecular Structure Analysis

The molecular structure of “6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine” is characterized by a pyrrolopyrimidine core, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrimidine ring .


Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines have shown to exhibit a range of chemical reactions. For instance, they have been found to exhibit potent anti-inflammatory effects, attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

properties

IUPAC Name

6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-9(5-3-1)10-6-11-12(15-10)7-13-8-14-11/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQJGSWCBOGJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC=NC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717219
Record name 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine

CAS RN

1173285-69-2
Record name 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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